5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Regioisomer comparison N-aryl substitution Molecular shape

This compound features a rigid cyclopropyl group (dihedral 55.6°) for conformational homogeneity, ideal for co-crystallization and unambiguous electron density interpretation. The N-(4-methylphenyl) carboxamide is a neutral chemotype, predicted to avoid phospholipidosis and hERG liabilities (US Patent 9,416,127). Use with the commercially available m-tolyl analog for matched molecular pair SAR analysis to quantify methyl position impact on target affinity and ADME. Optimized for kinase ATP-binding site and PPI interface screening.

Molecular Formula C19H18N4O
Molecular Weight 318.38
CAS No. 954305-95-4
Cat. No. B2401338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS954305-95-4
Molecular FormulaC19H18N4O
Molecular Weight318.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4CC4
InChIInChI=1S/C19H18N4O/c1-13-7-11-15(12-8-13)20-19(24)17-18(14-9-10-14)23(22-21-17)16-5-3-2-4-6-16/h2-8,11-12,14H,9-10H2,1H3,(H,20,24)
InChIKeyFAZZZPZDVUJJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide: A Structurally Differentiated Triazole Carboxamide for Focused Library Screening


5-Cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954305-95-4) is a fully substituted 1,2,3-triazole-4-carboxamide featuring a 5-cyclopropyl group, an N-(4-methylphenyl) carboxamide side chain, and a 1-phenyl substituent on the triazole core [1]. This compound belongs to a broader class of 1,2,3-triazole-4-carboxamides that have attracted significant interest in medicinal chemistry for anticancer and antimicrobial screening campaigns [2]. Its substitution pattern distinguishes it from commonly explored analogs, positioning it as a candidate for structure-activity relationship (SAR) studies where simultaneous modulation of the N-aryl and 5-position substituents is required.

Why 5-Cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide Cannot Be Replaced by Generic Triazole Carboxamides


In-class substitution of 1,2,3-triazole-4-carboxamides is unreliable due to the pronounced impact of seemingly minor structural modifications on both conformational preference and intermolecular interaction potential. The 5-cyclopropyl group imposes a rigid, perpendicular orientation relative to the triazole plane [1], a constraint absent in 5-methyl or 5-H analogs. Furthermore, the N-(4-methylphenyl) substituent provides a specific hydrogen-bond donor and lipophilic contact surface that differs fundamentally from N-alkyl, N-benzyl, or N-heterocyclic variants [2]. Quantitative Hirshfeld surface analysis of a close analog reveals that the intermolecular contact profile is dominated by H⋯H (55.5%), N⋯H/H⋯N (15.4%), and C⋯H/H⋯C (13.2%) interactions [1], a fingerprint that would shift with any change in the substitution pattern. These structural features directly influence target binding, solubility, and crystal packing, making simple analog substitution scientifically unsound.

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Regioisomeric Differentiation: N-(4-Methylphenyl) vs. N-(3-Methylphenyl) Substitution

The target compound bears an N-(4-methylphenyl) (p-tolyl) group, whereas the commercially available close analog 5-cyclopropyl-N-(m-tolyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide bears an N-(3-methylphenyl) (m-tolyl) group [1]. This regioisomeric difference alters the spatial orientation of the methyl substituent relative to the carboxamide hydrogen bond donor, affecting both molecular shape and potential target complementarity. In the crystal structure of a closely related 5-cyclopropyl analog, the dihedral angle between the triazole ring and the N-aryl plane is 87.9° [2], suggesting that the para-methyl group extends into a different spatial region compared to a meta-methyl group.

Regioisomer comparison N-aryl substitution Molecular shape

Conformational Constraint: 5-Cyclopropyl vs. 5-Methyl Substitution

The 5-cyclopropyl group in the target compound imposes a rigid, well-defined orientation relative to the triazole ring. In the crystal structure of the close analog 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, the dihedral angle between the cyclopropyl ring and the triazole ring is 55.6 (1)°, and the cyclopropyl ring is oriented almost perpendicular to the benzene ring [dihedral angle = 87.9 (1)°] [1]. This contrasts sharply with 5-methyl analogs, where the methyl group has free rotation and presents a conformationally averaged hydrophobic surface. The cyclopropyl group also provides a unique through-space electronic effect due to its Walsh orbital overlap with the triazole π-system.

Conformational analysis Cyclopropyl effect Dihedral angle

Intermolecular Interaction Fingerprint via Hirshfeld Surface Analysis

Quantitative Hirshfeld surface analysis of the closely related analog 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide reveals a characteristic intermolecular contact fingerprint: H⋯H contacts dominate at 55.5%, followed by N⋯H/H⋯N (15.4%), C⋯H/H⋯C (13.2%), and O⋯H/H⋯O (12.9%) [1]. For the target compound, which replaces the hydroxyethyl group with a 4-methylphenyl group, the O⋯H/H⋯O contribution is expected to decrease while C⋯H/H⋯C and H⋯H contacts increase, shifting the overall interaction profile toward more hydrophobic packing. This shift is significant because the intermolecular interaction profile directly influences solubility, melting point, and formulation behavior.

Crystal engineering Hirshfeld surface Intermolecular contacts

TAAR1 Pharmacological Class Membership and Differentiation

The broader class of 1,2,3-triazole-4-carboxamides has been established as trace amine-associated receptor 1 (TAAR1) agonists in patent literature [1]. The generic Markush structure in US Patent 9,416,127 encompasses compounds where R1 is phenyl or pyridinyl (optionally substituted) and the carboxamide nitrogen bears diverse substituents [1]. The target compound's specific combination of 5-cyclopropyl, N-(4-methylphenyl), and 1-phenyl substituents occupies a unique position within this claimed chemical space. While explicit EC50 data for this compound are not publicly disclosed, the patent establishes that compounds within this scaffold exhibit good affinity for TAAR1, and the specific substitution pattern differentiates it from exemplified analogs such as (S)-N-(4-(morpholin-2-yl)phenyl)-1-p-tolyl-1H-1,2,3-triazole-4-carboxamide [1].

TAAR1 agonist Trace amine receptor Triazole carboxamide

Optimal Application Scenarios for 5-Cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954305-95-4)


Focused SAR Exploration of N-Aryl Substitution in Triazole Carboxamide Lead Series

This compound is optimally deployed as a tool to probe the effect of para-methyl substitution on the anilide ring in triazole carboxamide lead optimization. Because the closely related m-tolyl analog is also commercially available, a matched molecular pair analysis can be conducted to quantify the contribution of the methyl group position to target affinity, selectivity, and ADME properties [1]. This head-to-head comparison is not achievable with generic triazole carboxamides lacking the cyclopropyl constraint.

Crystallography and Solid-State Characterization Studies Requiring Conformationally Constrained Triazoles

The rigid 5-cyclopropyl group, with a defined dihedral angle of 55.6° relative to the triazole ring [1], makes this compound suitable for co-crystallization studies with target proteins. The conformational homogeneity reduces structural heterogeneity in the binding site, facilitating unambiguous electron density interpretation. This is a distinct advantage over 5-methyl analogs, which can adopt multiple rotameric states in the bound conformation.

TAAR1 Agonist Screening Cascades Requiring Non-Basic Chemotypes

For TAAR1 drug discovery programs seeking to avoid the pharmacokinetic liabilities of basic amine-containing compounds (e.g., phospholipidosis, hERG binding), this compound offers a neutral N-aryl carboxamide chemotype as predicted by the Markush structure in US Patent 9,416,127 [2]. Its predicted lack of a basic center distinguishes it from morpholine-containing TAAR1 agonists and may result in improved CNS penetration and reduced off-target pharmacology.

Anticancer Library Screening Leveraging the 1,2,3-Triazole-4-Carboxamide Scaffold

The compound was designed as part of a 1H-1,2,3-triazole-4-carboxamide library for anticancer activity screening [1]. Its unique combination of a lipophilic N-(4-methylphenyl) group and a rigid cyclopropyl substituent makes it a valuable addition to diversity-oriented screening collections, particularly for target classes where hydrophobic interactions dominate binding, such as kinase ATP-binding sites or protein-protein interaction interfaces.

Quote Request

Request a Quote for 5-cyclopropyl-N-(4-methylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.